tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
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Overview
Description
“tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate” is a chemical compound with the CAS Number: 2377607-49-1. It has a molecular weight of 423.11 . This compound is a significant intermediate of 1H-indazole derivatives .
Molecular Structure Analysis
The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI Code for the compound is 1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 .It is stored in a freezer . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.
Scientific Research Applications
Synthesis and Structural Characterization
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate serves as a crucial intermediate for 1H-indazole derivatives, highlighted by its synthesis through substitution reactions. Its structure, validated via FTIR, NMR, and MS, alongside X-ray diffraction and density functional theory (DFT) analyses, aligns with experimental findings. DFT calculations revealed stable conformers and provided insights into physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Optical Properties and Polymer Synthesis
This compound plays a role in the development of nanoparticles through its inclusion in polymer synthesis, enhancing fluorescence emission and enabling the tuning of emission wavelengths. The synthesis process involves Suzuki-Miyaura chain-growth polymerization, leading to heterodisubstituted polyfluorenes. These polymers, when converted into amphiphilic block copolymer nanoparticles, demonstrate high fluorescence quantum yields, which can be further adjusted for specific applications (Fischer, Baier, & Mecking, 2013).
Antimicrobial Activity
Research into tert-butyl carbazate derivatives, from which tert-butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate can be synthesized, has explored potential antimicrobial activities. These studies focus on synthesizing various derivatives and evaluating their efficacy against different microbial strains, contributing to the search for novel antimicrobial agents (Ghoneim & Mohamed, 2013).
Chemical Synthesis and Drug Development
The compound is integral in synthesizing biologically active compounds, including intermediates like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, crucial for producing drugs such as crizotinib. This illustrates its importance in drug development and chemical synthesis processes, highlighting the compound's versatility in creating complex molecular structures (Kong et al., 2016).
Mechanism of Action
Target of Action
It is known that indazole derivatives, to which this compound belongs, have been reported to exhibit various biological activities .
Mode of Action
It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Indazole derivatives are known to exhibit various biological effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYBEWPKTLNGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BBrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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